Ethyl [(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate
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Overview
Description
ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that incorporates a quinazolinone moiety. This compound is of significant interest due to its potential biological activities, including anticancer, anticonvulsant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction conditions include:
Starting Materials: Anthranilic acid and phenyl isothiocyanate are reacted to form 2-mercapto-3-phenylquinazolin-4(3H)-one.
Reaction with Ethyl Chloroacetate: The 2-mercapto-3-phenylquinazolin-4(3H)-one is then reacted with ethyl chloroacetate to form the target compound.
Conditions: The reaction is typically carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group or the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE can be compared with other similar compounds, such as:
2-Mercapto-3-phenylquinazolin-4(3H)-one: The precursor to the target compound, which also exhibits biological activities.
Quinazolinone Derivatives: Other derivatives of quinazolinone that have been studied for their anticancer and antimicrobial properties.
The uniqueness of ETHYL 2-[(4-OXO-3-PHENYL-3,4,6,7,8,9-HEXAHYDROPYRIMIDO[4,5-B]QUINOLIN-2-YL)SULFANYL]ACETATE lies in its specific structure, which combines the quinazolinone moiety with a sulfanyl acetate group, potentially enhancing its biological activity and specificity .
Properties
Molecular Formula |
C21H21N3O3S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 2-[(4-oxo-3-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C21H21N3O3S/c1-2-27-18(25)13-28-21-23-19-16(12-14-8-6-7-11-17(14)22-19)20(26)24(21)15-9-4-3-5-10-15/h3-5,9-10,12H,2,6-8,11,13H2,1H3 |
InChI Key |
VXRAXNBYQGUMIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C=C3CCCCC3=N2)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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